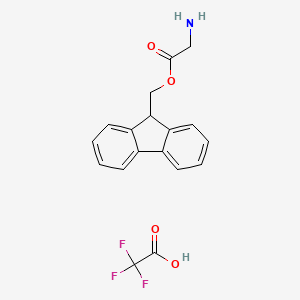

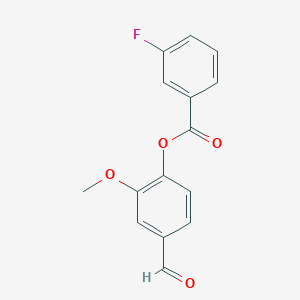

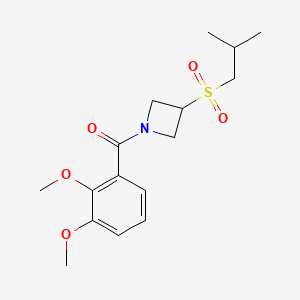

![molecular formula C23H19N3O2 B2975006 N-{[1,1'-联苯]-2-基}-1-乙基-2-氧代-1,2-二氢-1,8-萘啶-3-甲酰胺 CAS No. 941974-19-2](/img/structure/B2975006.png)

N-{[1,1'-联苯]-2-基}-1-乙基-2-氧代-1,2-二氢-1,8-萘啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains a biphenyl group and a naphthyridine group. Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . Naphthyridine is a nitrogen-containing heterocyclic compound. The presence of the ethyl group and carboxamide group suggests that this compound could have been synthesized for specific purposes, possibly in pharmaceutical or chemical research.

科学研究应用

抗菌和抗微生物应用

一系列甲酰胺衍生物,包括与查询化合物相似的结构,已被合成并评估其抗菌和抗微生物活性。例如,对吡啶酮羧酸及其类似物的研究表明具有显着的抗菌活性,突出了它们作为抗菌剂的潜力。这些化合物经过专门测试,针对一系列细菌,包括大肠杆菌,显示出有效的活性,这表明它们在开发新的抗菌疗法中的效用(Egawa 等人,1984)。类似地,合成了萘啶衍生物,并在感染细菌病原体的动物模型中显示出疗效,表明前药的作用机制(Santilli 等人,1975)。

细胞毒性和抗癌特性

对甲酰胺衍生物的研究也扩展到了对其细胞毒性和抗癌特性的探索。例如,苯并[b][1,6]萘啶-(5H)酮及其甲酰胺衍生物的合成和评估显示出对各种癌细胞系(包括鼠白血病和肺癌)的有效细胞毒性。这些发现表明此类化合物在开发新的抗癌剂中的潜力(Deady 等人,2005)。

抗炎活性

一种特定的萘啶衍生物除了对癌细胞系的细胞毒性外,还表现出显着的抗炎活性。该化合物可有效抑制促炎细胞因子的分泌体外和体内模型中,表明其在癌症和炎症治疗策略中的双重潜力(Madaan 等人,2013)。

合成和表征

一些研究重点关注萘啶衍生物的合成和表征,突出了结构修饰对于增强生物活性的重要性。例如,合成甲酰胺金属有机骨架并评估其热稳定性和发光性,提供了对这些化合物在药理学之外的广泛应用的见解,包括材料科学(Sun 等人,2012)。

未来方向

The future directions for this compound would likely depend on its intended use and effectiveness. For example, if it’s a drug, future research could focus on improving its effectiveness or reducing side effects. If it’s used in chemical research, future directions could involve finding new reactions or applications .

作用机制

Target of Action

The primary targets of N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide are the programmed cell death-1 (PD-1) and its ligand (PD-L1) . These targets play a crucial role in tumor immune escape and growth .

Mode of Action

N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide interacts with its targets, PD-1 and PD-L1, by inhibiting their interaction . This compound is a small-molecule inhibitor of PD-1/PD-L1, which means it can block the PD-1/PD-L1 pathway . This blockade prevents the immune system from being suppressed by cancer cells, thereby enhancing the body’s ability to attack the tumor .

Biochemical Pathways

The inhibition of the PD-1/PD-L1 pathway by N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide affects the immune response against cancer cells . The PD-1/PD-L1 pathway is a key immune checkpoint that regulates T-cell activation and tolerance . By blocking this pathway, the compound can enhance the immune system’s ability to recognize and destroy cancer cells .

Pharmacokinetics

These properties suggest that the compound can be effectively absorbed and distributed in the body, reach the tumor site, and stay in the body for a sufficient duration to exert its therapeutic effects .

Result of Action

The result of N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide’s action is the enhanced immune response against cancer cells . By blocking the PD-1/PD-L1 pathway, the compound prevents cancer cells from suppressing the immune system, thereby enabling the immune system to effectively recognize and destroy cancer cells .

Action Environment

The action of N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be influenced by various environmental factors. For instance, the tumor microenvironment, which can be immunosuppressive, may affect the efficacy of PD-1/PD-L1 inhibitors . Additionally, factors such as pH, temperature, and the presence of other substances can influence the stability and activity of the compound.

属性

IUPAC Name |

1-ethyl-2-oxo-N-(2-phenylphenyl)-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-2-26-21-17(11-8-14-24-21)15-19(23(26)28)22(27)25-20-13-7-6-12-18(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYYVMRDYQSMJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

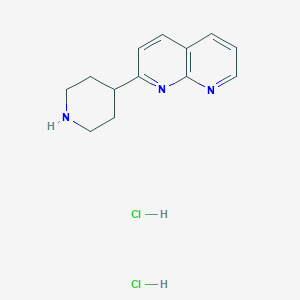

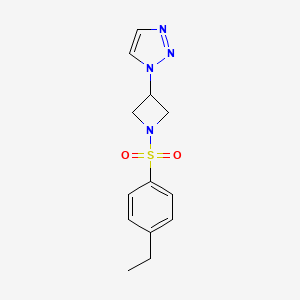

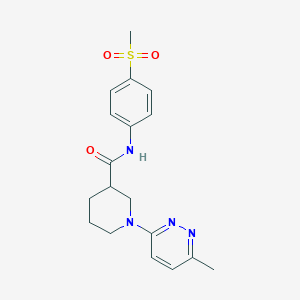

![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2974923.png)

![5-methyl-N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2974946.png)